6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-iodo-1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in organic solvents such as toluene or THF.
Major Products Formed:
Substituted Derivatives: Products with various functional groups replacing the bromine or iodine atoms.
Coupled Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the development of probes for studying biological pathways and targets.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through binding to the ATP-binding site of the receptor, blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison: 6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H4BrIN2 |
---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3,11H |
InChI Key |
FRPUTQZHZTZXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=C2)I)Br |
Origin of Product |
United States |
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